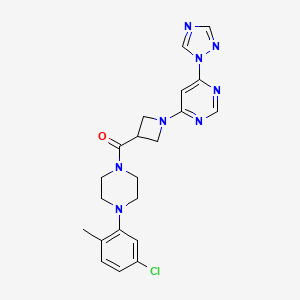

(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(5-chloro-2-methylphenyl)piperazin-1-yl)methanone

Description

The compound (1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(5-chloro-2-methylphenyl)piperazin-1-yl)methanone features a hybrid structure combining pyrimidine, azetidine, piperazine, and triazole moieties. Its design likely aims to optimize interactions with biological targets, leveraging the following structural attributes:

- Pyrimidine core: A common pharmacophore in kinase inhibitors and antiparasitic agents.

- Azetidine ring: A four-membered saturated ring that introduces conformational rigidity compared to larger heterocycles like piperidine .

- Piperazine moiety: Enhances solubility and provides a platform for substituent diversification (e.g., the 5-chloro-2-methylphenyl group here).

- Triazole group: Imparts hydrogen-bonding capabilities and metabolic stability .

- Step 1: Coupling of a pyrimidine intermediate with azetidine-3-carboxylic acid derivatives.

- Step 2: Functionalization of the piperazine ring via nucleophilic substitution or amide bond formation, as seen in sulfonyl chloride reactions (e.g., ).

- Step 3: Triazole introduction via click chemistry or nucleophilic aromatic substitution .

Properties

IUPAC Name |

[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidin-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN8O/c1-15-2-3-17(22)8-18(15)27-4-6-28(7-5-27)21(31)16-10-29(11-16)19-9-20(25-13-24-19)30-14-23-12-26-30/h2-3,8-9,12-14,16H,4-7,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSKNQUSFXNCHFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3CN(C3)C4=NC=NC(=C4)N5C=NC=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to show promising anticancer activity. They are believed to interact with various targets, including aromatase enzyme, which plays a crucial role in the biosynthesis of estrogens.

Mode of Action

It is known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of their pharmacological properties. This suggests that the compound might interact with its targets through hydrogen bonding, leading to changes in the target’s function.

Biochemical Pathways

It is known that 1,2,4-triazole derivatives can affect various biochemical pathways due to their ability to interact with different targets. The downstream effects of these interactions can lead to changes in cell proliferation and survival, particularly in cancer cells.

Pharmacokinetics

It is known that the ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can lead to the improvement of their pharmacokinetics. This suggests that the compound might have good bioavailability.

Biological Activity

The compound (1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(5-chloro-2-methylphenyl)piperazin-1-yl)methanone represents a novel class of bioactive molecules with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound comprises several key structural features:

- Azetidine Ring : A four-membered nitrogen-containing ring that contributes to the compound's biological properties.

- Pyrimidine and Triazole Moieties : These heterocycles are known for their diverse biological activities.

- Piperazine Substituent : Often associated with psychoactive effects and used in various pharmacological contexts.

Biological Activity Overview

The biological activities of this compound can be categorized into several areas:

Antimicrobial Activity

Research indicates that compounds containing triazole and pyrimidine rings exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Studies on related azetidine derivatives have demonstrated promising anticancer activity. For example, compounds with similar scaffolds were tested against human cancer cell lines such as HCT116 (colon cancer) and MCF-7 (breast cancer), showing IC50 values in the low micromolar range . The specific compound under discussion may exhibit comparable or enhanced potency due to its unique structural components.

The mechanism of action for compounds like this often involves the inhibition of key enzymes or pathways in target organisms. For instance, the triazole moiety may interfere with fungal sterol biosynthesis, while the piperazine component can modulate neurotransmitter systems in mammals .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Substituent Effects : Variations in the piperazine substituent significantly influence activity. For example, the presence of halogen atoms has been linked to increased potency against specific targets .

- Ring Modifications : Alterations to the azetidine ring can enhance binding affinity to biological targets, impacting both efficacy and safety profiles .

Case Studies

Several studies have investigated related compounds with promising results:

- Study on Pyrimidine Derivatives : A library of pyrimidine-based compounds was synthesized and evaluated for their ability to inhibit NAPE-PLD, a key enzyme in lipid signaling pathways. The most potent compound exhibited an IC50 value of 72 nM, highlighting the potential for similar modifications in our target compound .

- Antimicrobial Testing : Compounds structurally related to our target showed effective inhibition against S. aureus and E. coli, with MIC values ranging from 8 to 16 μg/mL. This suggests that our compound may possess comparable antimicrobial properties .

- Anticancer Activity Assessment : In vitro assays demonstrated that derivatives with azetidine rings displayed significant cytotoxicity against various cancer cell lines, reinforcing the potential therapeutic application of our compound in oncology .

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below highlights key differences between the target compound and similar analogs from the evidence:

Key Observations :

- Substituent Effects : The 5-chloro-2-methylphenyl group on piperazine may enhance lipophilicity compared to cyclopropyl (11a) or trifluoromethyl (Compound 5) groups, influencing blood-brain barrier penetration .

- Triazole Position : 1,2,4-Triazole (target, w3) vs. 1,2,3-triazole (8p, 11a) alters hydrogen-bonding patterns and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.